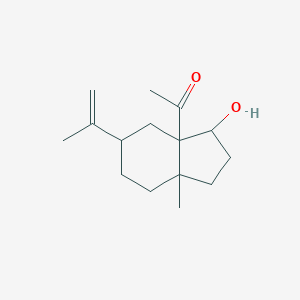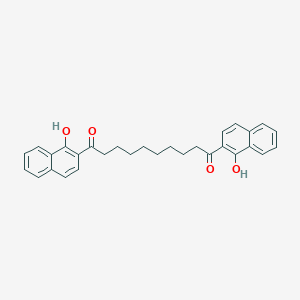
2-Isopropylfuran
Übersicht
Beschreibung
2-Isopropylfuran is an organic compound with the molecular formula C7H10O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropylfuran can be synthesized through various methods. One common approach involves the alkylation of furan with isopropyl halides in the presence of a strong base. Another method includes the cyclization of suitable precursors under acidic or basic conditions to form the furan ring with an isopropyl substituent at the 2-position .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the selective formation of the desired product. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs, such as tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Major Products:
Oxidation: Furanones and other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated furans.
Wissenschaftliche Forschungsanwendungen
2-Isopropylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity against certain pathogens.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Isopropylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways include the modulation of oxidative stress and the inhibition of certain enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylfuran
- 2-Ethylfuran
- 2-Propylfuran
Comparison: 2-Isopropylfuran is unique due to its isopropyl substituent, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropyl group increases the compound’s hydrophobicity and influences its reactivity in substitution reactions. This uniqueness makes this compound particularly valuable in applications requiring specific solubility and reactivity profiles .
Eigenschaften
IUPAC Name |
2-propan-2-ylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPCURQYRRFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480176 | |
| Record name | 2-isopropylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10599-59-4 | |
| Record name | 2-(1-Methylethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-isopropylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry in the synthesis of (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran?
A1: (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran is an insect pheromone. [] The synthesis of this compound, as described in the research, emphasizes the importance of stereochemistry. Pheromones often exhibit specific biological activity depending on their absolute configuration (R or S). Therefore, obtaining the desired enantiomer, in this case, the (R)-enantiomer, is crucial for replicating the pheromone's biological activity accurately. [] The researchers utilized a chiral shift 13C NMR experiment to determine the enantiomeric excess of the synthesized precursors, highlighting the importance of controlling and verifying stereochemistry in pheromone synthesis. []
Q2: Why is the synthesis of 5-methyl-2-isopropylfuran of interest to researchers?
A2: The synthesis of 5-methyl-2-isopropylfuran, as outlined in the research, showcases a straightforward approach to constructing this specific furan derivative. [] While the paper doesn't explicitly state the applications of this compound, substituted furans like 5-methyl-2-isopropylfuran are important building blocks in organic synthesis and frequently appear in various natural products and pharmaceuticals. Therefore, developing efficient and versatile synthetic routes for such compounds is crucial for advancing chemical research and drug discovery. []
Q3: How does the presence of allylic hydrogen atoms in 2-isopropylfuran and similar molecules influence their combustion behavior?
A3: this compound, like other molecules containing allylic hydrogen atoms, exhibits unique combustion characteristics. The research on hydrogen atom abstraction by molecular oxygen (3O2) reveals that allylic C-H bonds are particularly susceptible to attack by oxygen radicals. [] This abstraction reaction serves as a crucial initiation step in the combustion process. The rate constants for this reaction, calculated using computational chemistry methods, provide valuable insights into the reactivity and ignition behavior of fuels possessing allylic hydrogen atoms, including this compound. [] Understanding these kinetics is essential for refining combustion models and predicting fuel performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















